molecular formula C13H16O2 B6258050 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 23204-02-6

4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B6258050
CAS RN: 23204-02-6
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetralin, or 1,2,3,4-Tetrahydronaphthalene, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .


Molecular Structure Analysis

The molecular structure of Tetralin can be represented as a bicyclic structure with a six-membered ring fused to a five-membered ring . The molecular weight is 132.2023 .


Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal .


Physical And Chemical Properties Analysis

Tetralin has a molar mass of 132.206 g·mol−1 . It is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of −35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .

Safety and Hazards

Tetralin has a flash point of 77 °C and an autoignition temperature of 385 °C . The LD50 (rats, oral) is 2.68 g/kg . Tetralin induces methemoglobinemia .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-3-phenylbut-2-en-1-one.", "Step 2: Reduction of 4-methyl-3-phenylbut-2-en-1-one with sodium borohydride in acetic acid to form 4-methyl-3-phenylbutan-2-ol.", "Step 3: Oxidation of 4-methyl-3-phenylbutan-2-ol with hydrochloric acid and sodium dichromate to form 4-methyl-3-phenylbutanoic acid.", "Step 4: Conversion of 4-methyl-3-phenylbutanoic acid to 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid through a series of reactions involving the formation of the corresponding acid chloride, Grignard reagent, and subsequent cyclization reaction.", "Step 5: Purification of the crude product using a combination of sodium bicarbonate, sodium sulfate, and magnesium sulfate to remove impurities.", "Step 6: Isolation of the final product using a solvent extraction method with diethyl ether and petroleum ether, followed by recrystallization from water." ] }

CAS RN

23204-02-6

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.